
3-Ethoxy-4-methylisoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-4-methylisoxazole-5-carboxamide, also known as EMICA, is a synthetic compound that has been widely used in scientific research as a tool to investigate the mechanisms of action of certain drugs and their effects on biochemical and physiological processes. EMICA is a potent and selective agonist of the metabotropic glutamate receptor 5 (mGluR5), a G protein-coupled receptor that is involved in the regulation of synaptic plasticity, learning, and memory.
Mecanismo De Acción
3-Ethoxy-4-methylisoxazole-5-carboxamide acts as a selective agonist of mGluR5, which is a member of the metabotropic glutamate receptor family. mGluR5 is coupled to G proteins, which activate intracellular signaling pathways that modulate the activity of ion channels and other effectors. Activation of mGluR5 by 3-Ethoxy-4-methylisoxazole-5-carboxamide leads to the release of intracellular calcium ions, which trigger a cascade of downstream events that ultimately result in changes in synaptic plasticity, gene expression, and behavior.
Efectos Bioquímicos Y Fisiológicos
3-Ethoxy-4-methylisoxazole-5-carboxamide has been shown to produce a wide range of biochemical and physiological effects, depending on the dose, route of administration, and experimental conditions. Some of the effects of 3-Ethoxy-4-methylisoxazole-5-carboxamide include increased release of dopamine and other neurotransmitters, modulation of synaptic plasticity and long-term potentiation, inhibition of excitatory synaptic transmission, and regulation of gene expression and protein synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Ethoxy-4-methylisoxazole-5-carboxamide has several advantages as a tool for scientific research, including its high potency and selectivity for mGluR5, its ability to penetrate the blood-brain barrier, and its relatively low toxicity and side effects. However, 3-Ethoxy-4-methylisoxazole-5-carboxamide also has some limitations, including its short half-life, which requires frequent dosing, and its potential for off-target effects on other receptors and signaling pathways.
Direcciones Futuras
There are several potential future directions for research on 3-Ethoxy-4-methylisoxazole-5-carboxamide and its role in the regulation of synaptic plasticity and behavior. One direction is to investigate the effects of 3-Ethoxy-4-methylisoxazole-5-carboxamide on different brain regions and circuits, and to elucidate the mechanisms by which mGluR5 signaling modulates synaptic plasticity and learning. Another direction is to develop more selective and potent agonists and antagonists of mGluR5, and to test their potential as therapeutic agents for neurological and psychiatric disorders. Finally, there is a need to better understand the physiological and pathological roles of mGluR5 in different brain regions and circuits, and to explore the potential of mGluR5 as a target for drug development.
Métodos De Síntesis
3-Ethoxy-4-methylisoxazole-5-carboxamide can be synthesized using a variety of methods, including the reaction of ethyl isoxazole-5-carboxylate with methylamine in the presence of a reducing agent such as sodium borohydride, or the reaction of ethyl isoxazole-5-carboxylate with methylamine and formaldehyde in the presence of a catalyst such as p-toluenesulfonic acid.
Aplicaciones Científicas De Investigación
3-Ethoxy-4-methylisoxazole-5-carboxamide has been used extensively in scientific research to investigate the role of mGluR5 in various physiological and pathological processes, including addiction, anxiety, depression, epilepsy, Parkinson's disease, and schizophrenia. 3-Ethoxy-4-methylisoxazole-5-carboxamide has also been used as a tool to study the pharmacological properties of novel compounds that target mGluR5, and to screen for potential therapeutic agents for the treatment of neurological and psychiatric disorders.
Propiedades
Número CAS |
194286-83-4 |
|---|---|
Nombre del producto |
3-Ethoxy-4-methylisoxazole-5-carboxamide |
Fórmula molecular |
C7H10N2O3 |
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
3-ethoxy-4-methyl-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C7H10N2O3/c1-3-11-7-4(2)5(6(8)10)12-9-7/h3H2,1-2H3,(H2,8,10) |
Clave InChI |
QFOSZIZURGAVQU-UHFFFAOYSA-N |
SMILES |
CCOC1=NOC(=C1C)C(=O)N |
SMILES canónico |
CCOC1=NOC(=C1C)C(=O)N |
Sinónimos |
5-Isoxazolecarboxamide,3-ethoxy-4-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Decanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B64592.png)
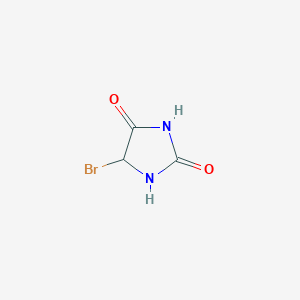
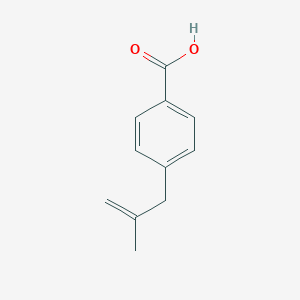
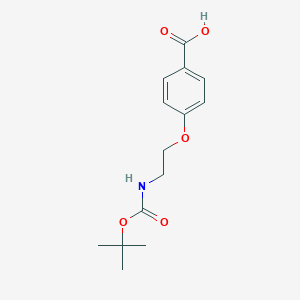
![N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B64601.png)
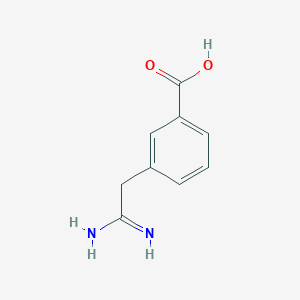

![4-(2-methoxyphenyl)-N-[3-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]-4-methylphenyl]piperazine-1-carboxamide](/img/structure/B64614.png)
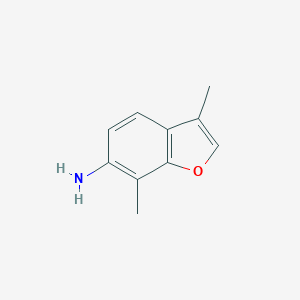

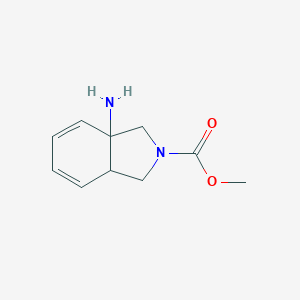
![8-Amino-5-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B64623.png)
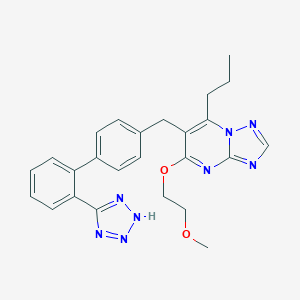
![1,3-Diisopropylbicyclo[1.1.0]butan-2-one](/img/structure/B64630.png)